2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a glycoside compound with the molecular formula C12H22O11 . It is characterized by its multiple hydroxyl groups, making it highly soluble in water. This compound is often found in various biological systems and has significant importance in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the glycosylation of a suitable acceptor molecule with a donor molecule containing the oxolan ring. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of sugar moieties to acceptor molecules. This method is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, deoxy derivatives, and substituted glycosides .
Scientific Research Applications
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in various metabolic pathways and is used in studies related to carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Lactulose: Another glycoside with similar structural features but different functional properties.
Oligosaccharides: Compounds like 6-[(6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.
Uniqueness
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific arrangement of hydroxyl groups and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4?,5?,6?,7?,8?,9?,10?,11?,12-/m0/s1 |
InChI Key |
CZMRCDWAGMRECN-RDBDAFJKSA-N |
Isomeric SMILES |
C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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